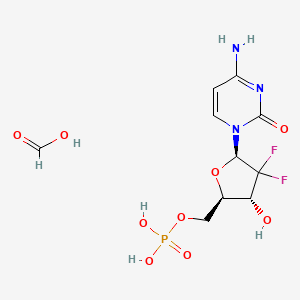
Gemcitabine Monophosphate Formate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gemcitabine Monophosphate Formate Salt is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is widely used in the treatment of various cancers, including pancreatic, lung, breast, and ovarian cancers . The monophosphate formate salt form of gemcitabine is designed to enhance its stability and solubility, making it more effective in clinical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine Monophosphate Formate Salt typically involves the phosphorylation of gemcitabine. One common method includes the reaction of gemcitabine with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The resulting gemcitabine monophosphate is then treated with formic acid to form the formate salt .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is typically purified using techniques like crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Gemcitabine Monophosphate Formate Salt undergoes various chemical reactions, including:
Phosphorylation: The initial step in its synthesis.
Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the phosphate ester bond.
Oxidation and Reduction: Less common but can occur under specific conditions.
Common Reagents and Conditions
Phosphorylating Agents: Phosphorus oxychloride (POCl3), phosphoric acid.
Bases: Pyridine, triethylamine.
Major Products
The major product of these reactions is this compound itself, with potential by-products including unreacted gemcitabine and various phosphate esters .
Aplicaciones Científicas De Investigación
Gemcitabine Monophosphate Formate Salt has a wide range of applications in scientific research:
Mecanismo De Acción
Gemcitabine Monophosphate Formate Salt exerts its effects by inhibiting DNA synthesis. After uptake into malignant cells, it is phosphorylated to form gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites replace the natural nucleotides in DNA, leading to the termination of DNA elongation and the induction of apoptosis in cancer cells . The primary molecular targets include DNA polymerases and ribonucleotide reductase .
Comparación Con Compuestos Similares
Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy.
Fludarabine: Used in the treatment of hematological malignancies.
Capecitabine: An oral prodrug that is metabolized to 5-fluorouracil.
Uniqueness
Gemcitabine Monophosphate Formate Salt is unique due to its enhanced stability and solubility compared to other nucleoside analogs. This makes it more effective in clinical applications, particularly in the treatment of solid tumors . Additionally, its ability to be used in combination with other anticancer agents enhances its therapeutic potential .
Propiedades
Número CAS |
1316276-85-3 |
|---|---|
Fórmula molecular |
C10H14F2N3O9P |
Peso molecular |
389.20 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;formic acid |
InChI |
InChI=1S/C9H12F2N3O7P.CH2O2/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;2-1-3/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);1H,(H,2,3)/t4-,6-,7-;/m1./s1 |
Clave InChI |
IWMDNZSCVDTYEH-OSZBKLCCSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F.C(=O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


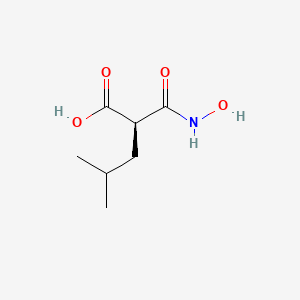
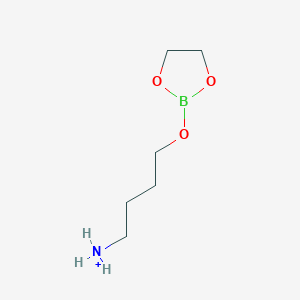
![5-chloro-1-[(1S)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide](/img/structure/B10760609.png)
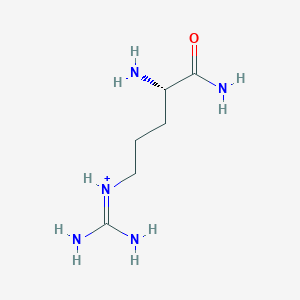
![[4-({[5-Benzyloxy-1-(3-carbamimidoyl-benzyl)-1H-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium](/img/structure/B10760624.png)
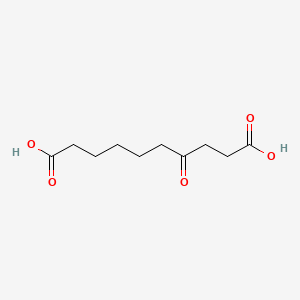
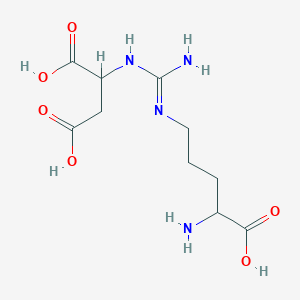
![6-[Hydroxyimino-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphtalen-2-YL)-methyl]-naphtalene-2-carboxylic acid](/img/structure/B10760636.png)
![3,8-Diamino-6-phenyl-5-[6-[1-[2-[(1,2,3,4-tetrahydro-9-acridinyl)amino]ethyl]-1H-1,2,3-triazol-4-YL]hexyl]-phenanthridinium](/img/structure/B10760648.png)
![(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B10760655.png)
![6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one](/img/structure/B10760661.png)
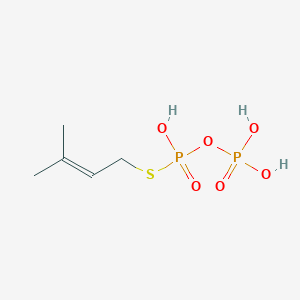

![2-{4-[4-(4-Chloro-phenoxy)-benzenesulfonyl]-tetrahydro-pyran-4-YL}-N-hydroxy-acetamide](/img/structure/B10760687.png)
